molecular formula C19H21N6NaO6S2 B12771674 Sodium cefamandole methanolate CAS No. 64415-59-4

Sodium cefamandole methanolate

Cat. No.: B12771674
CAS No.: 64415-59-4
M. Wt: 516.5 g/mol
InChI Key: HOMCRCHGRGVVPL-RFXDPDBWSA-M
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Description

Sodium cefamandole methanolate is a derivative of cefamandole, a second-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is used in the treatment of various bacterial infections, including those affecting the respiratory tract, urinary tract, skin, and bones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium cefamandole methanolate involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield, purity, and cost-effectiveness. The solvents used in the process are often recovered and reused to minimize production costs .

Chemical Reactions Analysis

Types of Reactions: Sodium cefamandole methanolate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Common substitution reactions involve the replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Sodium cefamandole methanolate has a wide range of applications in scientific research:

Mechanism of Action

Sodium cefamandole methanolate exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The compound targets multiple PBPs, making it effective against a broad range of bacteria.

Comparison with Similar Compounds

  • Cephalothin
  • Cephaloridine
  • Cefazolin

Comparison: Sodium cefamandole methanolate is unique among cephalosporins due to its enhanced stability against beta-lactamases and its broad-spectrum activity against Gram-negative bacteria. Compared to cephalothin, cephaloridine, and cefazolin, this compound exhibits superior potency against resistant strains of Enterobacter and Proteus .

Properties

CAS No.

64415-59-4

Molecular Formula

C19H21N6NaO6S2

Molecular Weight

516.5 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;methanol

InChI

InChI=1S/C18H18N6O5S2.CH4O.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;1-2;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);2H,1H3;/q;;+1/p-1/t11-,13-,16-;;/m1../s1

InChI Key

HOMCRCHGRGVVPL-RFXDPDBWSA-M

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+]

Origin of Product

United States

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